7,7-difluorospiro[3.5]nonane-2-carboxylic acid
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Overview
Description
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H14F2O2 and a molecular weight of 204.21 g/mol . This compound is characterized by its unique spiro structure, which includes two fluorine atoms attached to a nonane ring system. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The spirocyclic structure may also contribute to its unique binding properties and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
7,7-Difluorospiro[3.5]nonane-2-carbaldehyde: Similar spirocyclic structure with an aldehyde group instead of a carboxylic acid group.
7,7-Difluorospiro[3.5]nonane-2-methanol: Similar structure with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
7,7-Difluorospiro[3.5]nonane-2-carboxylic acid is unique due to its combination of a spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1934909-79-1 |
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Molecular Formula |
C10H14F2O2 |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
7,7-difluorospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)3-1-9(2-4-10)5-7(6-9)8(13)14/h7H,1-6H2,(H,13,14) |
InChI Key |
FVXSDPOUOFWADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)C(=O)O)(F)F |
Purity |
95 |
Origin of Product |
United States |
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